molecular formula C14H9NO3 B3421117 2-(2-Cyanophenoxy)benzoic acid CAS No. 209461-07-4

2-(2-Cyanophenoxy)benzoic acid

Cat. No. B3421117
CAS RN: 209461-07-4
M. Wt: 239.23 g/mol
InChI Key: PEMGBOGQMDUJPS-UHFFFAOYSA-N
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Description

“2-(2-Cyanophenoxy)benzoic acid” is a chemical compound with the CAS Number: 209461-07-4 . It has a molecular weight of 239.23 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a cyanophenoxy group . The exact InChI code and key can be found in the product’s MSDS .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 154-155 degrees Celsius .

Safety and Hazards

The safety information for “2-(2-Cyanophenoxy)benzoic acid” indicates that it may cause skin irritation and serious eye damage . It is recommended to avoid breathing in the dust, and to wash thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 2-(2-Cyanophenoxy)benzoic acid is the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .

Mode of Action

This compound inhibits PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alpha and various interleukins that play a causative role in psoriasis and atopic dermatitis .

Biochemical Pathways

The inhibition of PDE4 and the subsequent increase in cAMP levels affect the NF-kB pathway . This pathway plays a crucial role in immune and inflammatory responses. By suppressing this pathway, this compound reduces the release of pro-inflammatory mediators, thereby mitigating inflammation .

Pharmacokinetics

Similar compounds like benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting PDE4 and suppressing the NF-kB pathway, this compound reduces the production of pro-inflammatory mediators . This can lead to improvements in conditions characterized by inflammation, such as psoriasis and atopic dermatitis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, inappropriate storage and application practices may lead to the wide dispersal of phenoxy compounds, including this compound, throughout the environment

properties

IUPAC Name

2-(2-cyanophenoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMGBOGQMDUJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

209461-07-4
Record name 2-(2-cyanophenoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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